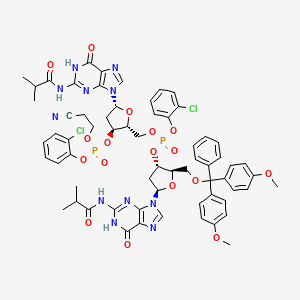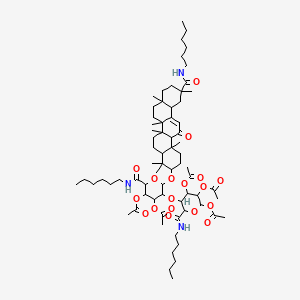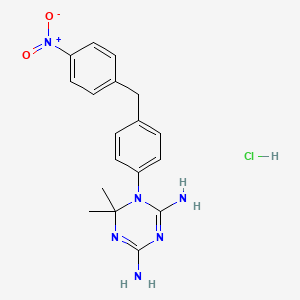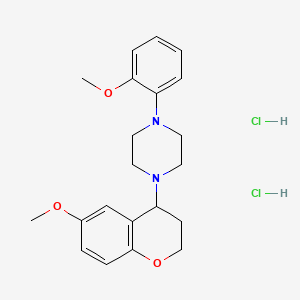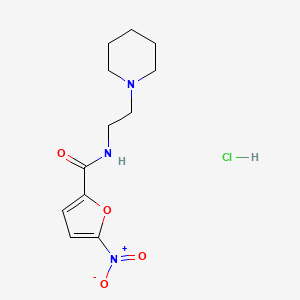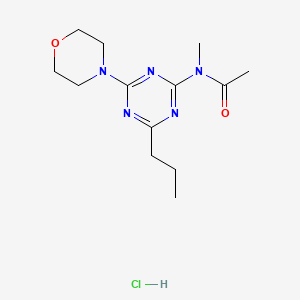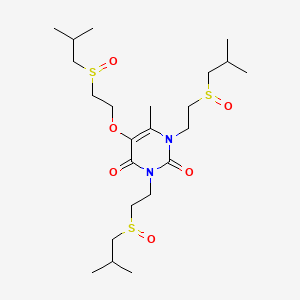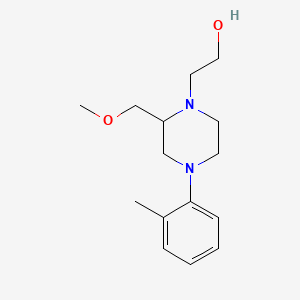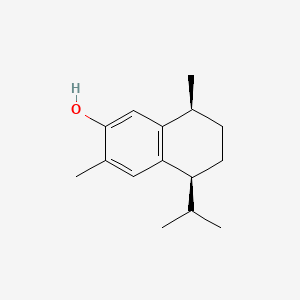
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is an organic compound belonging to the class of naphthalenols This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol typically involves multi-step organic reactions. One common approach might include:
Hydrogenation: Starting from a naphthalene derivative, hydrogenation can be used to introduce the tetrahydro structure.
Alkylation: Introduction of the isopropyl group at the 5-position can be achieved through Friedel-Crafts alkylation.
Methylation: Methyl groups at the 3 and 8 positions can be introduced using methylating agents such as methyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at the 2-position can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
化学反应分析
Types of Reactions
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while substitution could introduce halogenated or hydroxylated derivatives.
科学研究应用
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as in drug development for treating specific diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, or as a precursor for more complex molecules.
作用机制
The mechanism by which cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins to exert its biological effects.
Pathways Involved: The compound could modulate specific biochemical pathways, such as inflammatory or metabolic pathways, to achieve its effects.
相似化合物的比较
Similar Compounds
cis-5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methyl and isopropyl substituents, which may affect its chemical and biological properties.
3,8-Dimethyl-2-naphthalenol: Does not have the tetrahydro structure, which could influence its reactivity and applications.
5-Isopropyl-2-naphthalenol: Similar structure but without the tetrahydro and additional methyl groups.
Uniqueness
cis-5,6,7,8-Tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol: is unique due to its specific combination of substituents and the tetrahydronaphthalene core
属性
CAS 编号 |
24406-03-9 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC 名称 |
(5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7-10,12,16H,5-6H2,1-4H3/t10-,12-/m0/s1 |
InChI 键 |
UTBFITAKBXMXCZ-JQWIXIFHSA-N |
手性 SMILES |
C[C@H]1CC[C@H](C2=C1C=C(C(=C2)C)O)C(C)C |
规范 SMILES |
CC1CCC(C2=C1C=C(C(=C2)C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12758219.png)


